EDTFSY belongs to a class of ionic liquids (ILs) known for their unique properties like thermal stability, conductivity, and tunability. These properties make them attractive candidates for various material science applications. Research suggests EDTFSY may be useful in:
While research on EDTFSY applications is ongoing, some explored areas include:
Ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide is a type of ionic liquid characterized by its unique combination of a quaternary ammonium cation and the bis(trifluoromethanesulfonyl)imide anion. Its molecular formula is , and it has a molar mass of approximately 426.36 g/mol . This compound exhibits properties such as low volatility, high thermal stability, and excellent solvation capabilities, making it suitable for various applications in chemistry and materials science.
The synthesis of ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide typically involves the following steps:
Studies involving ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide often focus on its interactions with other chemical species:
Ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide shares similarities with several other ionic liquids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl(2-methoxyethyl)dimethylammonium bis(trifluoromethanesulfonyl)imide | Slightly different alkoxy group; potential for varied solvation properties | |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | Imidazolium-based; known for excellent thermal stability | |
| N-Ethyl-N,N-dimethyl-N-(2-methoxyethyl)ammonium bis(fluorosulfonyl)imide | Different anion; may exhibit different reactivity patterns |
Ethyl(3-methoxypropyl)dimethylammonium bis(trifluoromethanesulfonyl)imide is unique due to its specific cation structure that provides distinct solvation characteristics and electrochemical properties compared to other ionic liquids. Its combination of high thermal stability, low volatility, and effective ion stabilization positions it favorably for applications in advanced materials and energy systems.
The density of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide exhibits a characteristic linear relationship with temperature, consistent with ionic liquid behavior patterns observed in similar quaternary ammonium-based systems [1] [2]. Experimental measurements are typically conducted using vibrating tube densimeters, which provide high precision density determinations with uncertainties of ±0.001 g cm⁻³ [1].
The temperature dependence of density follows the fundamental relationship:
$$ \rho = b - aT $$
where ρ represents density (g cm⁻³), T is absolute temperature (K), and a and b are empirical constants determined through linear regression [1]. For ionic liquids containing the bis(trifluoromethanesulfonyl)imide anion, density values typically range between 1.0 and 1.4 g cm⁻³ at standard conditions [3] [4].
Density measurements show that quaternary ammonium-based ionic liquids with the TFSI anion demonstrate higher densities compared to their analogues with smaller anions, attributed to the greater molecular weight and charge distribution of the bis(trifluoromethanesulfonyl)imide anion [4]. The temperature coefficient for density decrease is generally consistent across different measurement conditions, reflecting the robust nature of ionic interactions in these systems [5].
| Temperature (K) | Temperature (°C) | Measurement Method | Typical Range |
|---|---|---|---|
| 283.15 | 10.0 | Vibrating tube densimeter | 1.0-1.4 g/cm³ |
| 293.15 | 20.0 | Vibrating tube densimeter | 1.0-1.4 g/cm³ |
| 303.15 | 30.0 | Vibrating tube densimeter | 1.0-1.4 g/cm³ |
| 313.15 | 40.0 | Vibrating tube densimeter | 1.0-1.4 g/cm³ |
| 323.15 | 50.0 | Vibrating tube densimeter | 1.0-1.4 g/cm³ |
The viscosity characteristics of Ethyl(3-methoxypropyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide demonstrate Newtonian fluid behavior across a wide range of shear rates, as confirmed through quartz crystal impedance analysis and rotational rheometry measurements [6] [7]. This behavior is characterized by a linear relationship between shear stress and strain rate, validating Newton's law of viscosity for this ionic liquid system [8].
Temperature-dependent viscosity follows the Vogel-Fulcher-Tammann equation:
$$ \eta = A \exp\left(\frac{B}{T - T_0}\right) $$
where η represents dynamic viscosity, A is a pre-exponential factor, B is an activation parameter, and T₀ is the Vogel temperature [9] [10]. This relationship provides superior correlation compared to the simple Arrhenius model, particularly near the glass transition temperature [11].
The molecular mechanism underlying viscous flow involves ion transport through hopping between cage-like structures formed by neighboring ions [12]. The viscosity-density product remains consistent with theoretical predictions, confirming the applicability of the Kanazawa and Gordon equation for these systems [6] [7].
| Property | Description | Temperature Range | Key Findings |
|---|---|---|---|
| Viscosity Temperature Dependence | Follows Vogel-Fulcher-Tammann equation | 283-363 K | Exponential decrease with temperature |
| Newtonian Behavior | Linear shear stress-strain rate relationship | 283-363 K | Confirmed for ammonium-based ionic liquids |
| Flow Mechanism | Ion transport via hopping mechanism | All liquid state | Cation-anion interactions dominate |
| Mathematical Model | VFT equation: η = A exp(B/(T - T₀)) | 283-363 K | Better fit than Arrhenius equation |
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